6-Nitro-2,2-dimethylchromene

Asymmetric Catalysis Epoxidation Chiral Synthesis

Researchers pursuing atrial-selective ion channel modulators often face supply gaps for authentic 6-nitro-2,2-dimethylchromene, risking delays in NIP-142 synthesis and asymmetric epoxidation. • Validated substrate for chiral Mn(III)-salen asymmetric epoxidation: >99% conversion, 73-93% enantiomeric excess • Direct precursor to NIP-142, a benzopyran antiarrhythmic that selectively prolongs atrial ERP in preclinical models • Nitro group enables downstream amine reduction for amide coupling - a pathway unavailable with 6-chloro or 6-cyano analogs Supplied with full analytical documentation to support lead optimization and preclinical development.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 33143-28-1
Cat. No. B041431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2,2-dimethylchromene
CAS33143-28-1
Synonyms2,2-Dimethyl-6-nitro-2H-1-benzopyran;  2,2-Dimethyl-6-nitro-2H-benzo[b]pyran;  2,2-Dimethyl-6-nitro-2H-benzopyran;  2,2-Dimethyl-6-nitro-2H-chromene;  2,2-Dimethyl-6-nitrobenzopyran;  2,2-Dimethyl-6-nitrochromene;  6-Nitro-2,2-dimethyl-2H-chromene
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C
InChIInChI=1S/C11H11NO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-7H,1-2H3
InChIKeyMJVCBDKNZRGZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-2,2-dimethylchromene: Versatile Nitro-Chromene Building Block


6-Nitro-2,2-dimethylchromene (CAS 33143-28-1) is a nitro-substituted 2,2-dimethylchromene derivative belonging to the benzopyran class of heterocyclic compounds . Characterized by a nitro group at the 6-position and geminal dimethyl groups at the 2-position (C11H11NO3; MW 205.21 g/mol), it serves as a key synthetic intermediate in medicinal chemistry programs targeting cardiovascular and anti-inflammatory indications [1]. Its electron-deficient aromatic ring and planar chromene scaffold enable distinct reactivity profiles compared to unsubstituted or cyano-analogs in asymmetric catalysis and drug development pipelines [2].

Why 6-Nitro-2,2-dimethylchromene Cannot Be Replaced


The 6-nitro substituent in 2,2-dimethylchromene profoundly alters both electronic properties and biological target engagement compared to halogenated (e.g., 6-chloro), cyano (6-cyano), or unsubstituted analogs. In asymmetric epoxidation, the strong electron-withdrawing nitro group modulates the reactivity of the C3-C4 double bond, influencing both conversion rates and enantioselectivity in chiral manganese-salen catalysis [1]. In medicinal chemistry, the nitro group serves as a critical pharmacophore for ion channel modulation and can be selectively reduced to an amine for further functionalization—a pathway not accessible to cyano or chloro derivatives without additional synthetic steps . Procurement decisions that substitute a generic chromene scaffold without the 6-nitro group risk compromised catalytic performance in asymmetric synthesis or failure to access downstream pharmacologically active intermediates such as NIP-142 .

Quantitative Evidence: 6-Nitro-2,2-dimethylchromene vs. Analogs


Asymmetric Epoxidation: Superior to Simple Olefins

In the asymmetric epoxidation of unfunctionalized olefins catalyzed by chiral salen Mn(III) complexes, 6-nitro-2,2-dimethylchromene achieves >99% conversion within 60 minutes and enantiomeric excess (ee) values of 73–93% [1]. This performance markedly exceeds that of simpler olefins such as styrene (ee 40%) and α-methylstyrene (ee 44%) under identical conditions [2]. The enhanced reactivity is attributed to the electron-withdrawing nitro group, which activates the C3-C4 double bond while maintaining high stereocontrol.

Asymmetric Catalysis Epoxidation Chiral Synthesis

Epoxidation Reactivity: 6-Nitro vs. 6-Cyano Analog

Under identical catalytic conditions, both 6-nitro-2,2-dimethylchromene and 6-cyano-2,2-dimethylchromene achieve >99% conversion and comparable ee ranges (73–93%) [1]. However, studies with heterogeneous catalysts reveal that the nitro derivative can undergo reversal of epoxide configuration relative to the cyano analog, indicating distinct stereoelectronic interactions with the catalyst active site [2]. This differential behavior provides a unique synthetic handle: the nitro group can be selectively reduced to an amine for downstream diversification, whereas the cyano group requires more forcing conditions for transformation.

Structure-Activity Relationship Epoxidation Electronic Effects

Key Intermediate for Antiarrhythmic NIP-142

6-Nitro-2,2-dimethylchromene is the direct synthetic precursor to NIP-142 (N478300), a benzopyran derivative with multi-ion channel blocking activity that selectively prolongs atrial effective refractory period (ERP) and action potential duration (APD) . NIP-142 has demonstrated termination of experimental atrial fibrillation in canine models and is under investigation as a safer alternative to existing antiarrhythmic agents with reduced ventricular proarrhythmia risk . The 6-nitro group is essential for subsequent synthetic steps including selective reduction and amide coupling .

Medicinal Chemistry Cardiovascular Drug Intermediate

KATP Channel Opener Pharmacophore Role

Structure-activity relationship studies on 2,2-dimethylchromene derivatives reveal that nitro substitution at the 6-position contributes to potent KATP channel opener (KCO) activity [1]. In a series of benzoxazine-fused benzopyrans, nitro-substituted compounds were equipotent or more potent than the reference KCO cromakalim in antihypertensive assays . While direct comparative data for 6-nitro-2,2-dimethylchromene itself are limited, the nitro group is a critical determinant of ion channel modulation, with amino derivatives showing maintained activity compared to cromakalim .

Ion Channel Pharmacology Antihypertensive KATP Channel

Application Scenarios: 6-Nitro-2,2-dimethylchromene


Asymmetric Epoxidation for Chiral Epoxides

6-Nitro-2,2-dimethylchromene is the substrate of choice for catalytic asymmetric epoxidation when high conversion (>99%) and enantiomeric excess (73–93%) are required . Its electron-deficient double bond enables efficient activation by chiral Mn(III)-salen catalysts, making it ideal for generating chiral epoxide building blocks for pharmaceutical intermediates and natural product synthesis .

NIP-142 and Antiarrhythmic Drug Candidate Synthesis

This compound serves as the critical starting material for the multi-step synthesis of NIP-142, a benzopyran derivative with demonstrated efficacy in terminating atrial fibrillation in preclinical models . Procurement of high-purity 6-nitro-2,2-dimethylchromene ensures access to this pharmacologically validated chemotype, supporting lead optimization and preclinical development programs targeting atrial-selective ion channel modulation .

KATP Channel Opener Development for Cardiovascular Use

As a core scaffold in the design of potassium channel activators, 6-nitro-2,2-dimethylchromene provides a validated starting point for structure-activity relationship studies aimed at improving tissue selectivity and reducing off-target effects relative to first-generation KCOs like cromakalim . The nitro group offers a versatile handle for further functionalization, including reduction to an amine for amide coupling or conversion to other electron-withdrawing substituents .

Heterogeneous Catalysis Evaluation

The distinct stereoelectronic properties of 6-nitro-2,2-dimethylchromene make it a valuable probe substrate for evaluating new chiral heterogeneous catalysts . Its observed reversal of epoxide configuration relative to 6-cyano analogs provides mechanistic insights into catalyst-substrate interactions, aiding in the rational design of improved catalytic systems for asymmetric synthesis .

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